ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a tricyclic purine derivative featuring a fused imidazo[2,1-f]purine core. Key structural attributes include:
- Position 1: A methyl group, enhancing metabolic stability by reducing oxidation susceptibility.
- Position 7: A phenyl group, contributing to hydrophobic interactions in target binding.
- Position 8: A 4-(dimethylamino)phenyl substituent, which may improve solubility and modulate electronic properties for enhanced receptor affinity.
- Position 3: An ethyl acetate ester, serving as a prodrug moiety to enhance bioavailability.
This compound is part of a broader class of imidazo-purine derivatives investigated for kinase inhibition and anticancer activity. Its synthesis typically involves multi-step functionalization of the purine core, including nucleophilic substitutions and esterification reactions .
Properties
Molecular Formula |
C26H26N6O4 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
ethyl 2-[6-[4-(dimethylamino)phenyl]-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H26N6O4/c1-5-36-21(33)16-31-24(34)22-23(29(4)26(31)35)27-25-30(22)15-20(17-9-7-6-8-10-17)32(25)19-13-11-18(12-14-19)28(2)3/h6-15H,5,16H2,1-4H3 |
InChI Key |
AAUKSSBQRFGEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Purine Precursors with α-Halo Ketones
A method adapted from imidazopyridine syntheses involves reacting 6-aminopurine derivatives with α-halo ketones. For example, 2-amino-4-methylpyridine treated with 3-bromoacetophenone in glycol dimethyl ether forms the imidazo[1,2-a]pyridine scaffold, as demonstrated in CN104277042A. Analogously, substituting 2-amino-6-chloropurine with ethyl bromoacetate could initiate cyclization to form the imidazo[2,1-f]purine backbone.
Radical-Mediated Annulation
Radical-based strategies using xanthates enable regioselective C–H functionalization. In a study by Gui et al., caffeine underwent radical methylation with xanthate 13 to yield 1,3,7,8-tetramethylpurine-2,6-dione. Applying similar conditions to 8-bromo-7-phenylpurine-2,4-dione could facilitate imidazole ring formation via radical coupling, though steric effects from the phenyl group may necessitate elevated temperatures or prolonged reaction times.
Methylation at the 1-Position
Nucleophilic Methylation Using Methyl Iodide
Quaternization of the purine nitrogen at the 1-position is achieved using methyl iodide in the presence of a base such as potassium carbonate. In EP1917263A1, methylation of imidazopyridine intermediates with methyl iodide in dichloromethane afforded N-methyl derivatives in >95% yield. Similar conditions applied to the imidazo[2,1-f]purine system would require prolonged stirring (12–24 h) at 40–50°C to ensure complete substitution.
Reductive Methylation
Alternative approaches employ formaldehyde and reducing agents like sodium cyanoborohydride. This method minimizes over-alkylation risks and is compatible with acid-sensitive substrates, though yields are generally lower (~70%) compared to direct alkylation.
Incorporation of the Ethyl Acetate Moiety
Esterification of Carboxylic Acid Intermediates
The ethyl acetate side chain is introduced via esterification of a carboxylic acid precursor. For example, 2-(imidazo[2,1-f]purin-3-yl)acetic acid, synthesized via radical alkylation with xanthate 13, is treated with ethanol and sulfuric acid to yield the ethyl ester. This method mirrors the synthesis of 2-(2-(ethoxycarbonyl)imidazo[1,2-a]pyridin-3-yl)acetic acid, which achieved 90% yield after recrystallization.
Direct Alkylation with Ethyl Bromoacetate
Alternatively, nucleophilic substitution at a purine nitrogen using ethyl bromoacetate in dimethylformamide (DMF) with cesium carbonate as a base provides the ester directly. This approach avoids intermediate isolation but may require excess reagent (3.0 equiv) and elevated temperatures (80°C).
Optimization of Reaction Conditions and Yield Improvement
Solvent and Catalyst Selection
- Cyclization Reactions : Ethylene dichloride and methylene chloride are preferred for oxalyl chloride-mediated steps due to their inertness and high dielectric constants.
- Coupling Reactions : Tetrahydrofuran (THF) and dioxane optimize Suzuki-Miyaura couplings, enhancing Pd catalyst activity.
- Radical Reactions : Ethyl acetate as a solvent facilitates xanthate-mediated radical processes, achieving 40–90% yields depending on substrate steric demands.
Temperature and Time Optimization
- Methylation : Reactions at 50°C for 12 h improve N-methylation efficiency while minimizing byproducts.
- Esterification : Prolonged reflux (48 h) in ethanol with HCl maximizes ester formation, albeit with moderate yields (~14%).
Analytical and Spectroscopic Characterization
Critical data for validating the target compound include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several imidazo[2,1-f]purine derivatives, differing primarily in substituents at positions 7, 8, and the ester group. Key analogues include:
Bioactivity and Target Interactions
- Target Compound: The 4-(dimethylamino)phenyl group likely enhances interactions with kinase ATP-binding pockets through π-π stacking and hydrogen bonding. Bioactivity clustering () suggests similar compounds inhibit kinases like CDK2/cyclin E .
- Methylphenyl Analogues : Reduced electron-donating substituents (e.g., 2-methylphenyl) correlate with weaker kinase inhibition in hierarchical clustering studies .
- Cyanophenyl Derivative: The p-cyanophenyl group at position 7 increases electrophilicity, improving binding to cysteine residues in kinases like BTK .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to methyl or ethylphenyl analogues .
- Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging systemic exposure .
Biological Activity
Ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, referred to as compound 951946-94-4, is a synthetic derivative of imidazopurine that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of the dimethylamino group is significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity:
- Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For example, it was tested against SW480 (colorectal) and PC3 (prostate) cancer cell lines, showing promising antiproliferative effects .
2. Antidepressant-Like Effects:
- The compound has been evaluated for its potential as a serotonin 5-HT1A receptor partial agonist. In animal models, it demonstrated antidepressant-like activity in forced swim tests, indicating its potential role in treating depression .
3. Enzyme Inhibition:
- This compound has been observed to inhibit certain kinases involved in cancer pathways, which may contribute to its anticancer properties .
The mechanisms underlying the biological activities of this compound are multifaceted:
1. Interaction with Receptors:
- The compound's ability to act as a partial agonist at the serotonin 5-HT1A receptor suggests a mechanism through which it may exert antidepressant effects by modulating serotonin signaling pathways .
2. Inhibition of Cell Proliferation:
- Its structural components may allow for the inhibition of specific signaling pathways involved in cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound?
The synthesis of imidazopurin derivatives typically involves multi-step condensation reactions. For example, analogous compounds have been synthesized using ethyl oxalyl monochloride to introduce ester functionalities, followed by cyclization under controlled conditions . Key steps include:
- Substrate Preparation : Start with a substituted purine or imidazole precursor.
- Esterification : Use ethyl oxalyl chloride or similar reagents to introduce the acetate moiety.
- Cyclization : Employ acid/base catalysis or thermal conditions to form the fused imidazopurin ring system. Optimization of solvent polarity (e.g., dichloromethane or THF) and temperature is critical for yield improvement .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1760 cm⁻¹ and amine/amide bands near 2950 cm⁻¹ .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- Elemental Analysis : Validate purity (>95%) via CHNS microanalysis, ensuring deviations <0.4% from theoretical values .
- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and methyl/ethyl groups (δ 1.2–3.5 ppm) .
Q. How can researchers design initial biological activity screening for this compound?
Align with theoretical frameworks in medicinal chemistry, such as kinase inhibition or receptor antagonism:
- Target Selection : Prioritize enzymes like phosphodiesterases or kinases based on structural analogs .
- Assay Design : Use fluorescence-based or ELISA assays to measure IC₅₀ values. Include positive controls (e.g., theophylline for purinergic targets) .
Advanced Research Questions
Q. How can contradictory data in biological activity or synthetic yields be resolved?
Contradictions may arise from assay variability or synthetic impurities. Methodological solutions include:
- Replicate Experiments : Perform triplicate assays under standardized conditions (pH, temperature) .
- HPLC-PDA Purity Checks : Detect trace impurities (>0.5%) that may interfere with bioactivity .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to verify binding modes against target proteins .
Q. What advanced strategies optimize reaction conditions for higher yields or enantioselectivity?
- AI-Driven Process Simulation : Apply COMSOL Multiphysics to model reaction kinetics and optimize parameters like solvent polarity or catalyst loading .
- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, reagent stoichiometry, and reaction time .
- Asymmetric Catalysis : Explore chiral ligands (e.g., BINAP) for enantioselective synthesis .
Q. How can researchers integrate this compound into a broader pharmacological hypothesis?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., dimethylamino or phenyl groups) to correlate structural changes with activity .
- Mechanistic Studies : Employ stopped-flow spectroscopy or isotopic labeling to probe reaction intermediates in enzyme inhibition .
Methodological Considerations
Q. What computational tools are recommended for predicting physicochemical properties?
- ADMET Prediction : Use SwissADME to estimate logP, solubility, and bioavailability .
- DFT Calculations : Gaussian 16 can optimize molecular geometry and predict spectroscopic profiles (e.g., NMR chemical shifts) .
Q. How should researchers address challenges in crystallizing this compound for X-ray analysis?
- Solvent Screening : Test polar aprotic (DMSO) vs. non-polar (hexane) solvents for slow evaporation .
- Co-Crystallization : Add co-formers (e.g., succinic acid) to improve lattice stability .
Data Interpretation and Reporting
Q. What statistical methods validate experimental reproducibility?
- ANOVA : Compare batch-to-batch variability in synthetic yields .
- Bland-Altman Plots : Assess agreement between spectroscopic measurements from different labs .
Q. How to contextualize findings within existing literature?
Conduct a systematic review using PRISMA guidelines to identify knowledge gaps (e.g., unexplored biological targets) . Use bibliometric tools like VOSviewer to map research trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
